4-Methyl-5-phenylpiperazin-2-one

Hydrogen-bond donor count Membrane permeability CNS drug design

Procure 4-methyl-5-phenylpiperazin-2-one for CNS drug discovery programs that demand precise hydrogen-bonding control. The N4-methyl group eliminates the N4-H donor while preserving the critical N1-H donor, producing a 1-HBD / 3-HBA profile that no regioisomer or des-methyl analog can mimic. The C5-phenyl substituent introduces a stereogenic center essential for enantioselective synthesis of piperazine-containing APIs. Without head-to-head data, substituting the 1-methyl isomer (0 HBD), the des-methyl piperazinone (2 HBD), or the des-phenyl scaffold is scientifically indefensible. Secure the correct regioisomer to maintain SAR integrity for D2/5-HT1A modulation, CNS permeability, and stereochemical control.

Molecular Formula C11H14N2O
Molecular Weight 190.246
CAS No. 153787-48-5
Cat. No. B584342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-5-phenylpiperazin-2-one
CAS153787-48-5
Molecular FormulaC11H14N2O
Molecular Weight190.246
Structural Identifiers
SMILESCN1CC(=O)NCC1C2=CC=CC=C2
InChIInChI=1S/C11H14N2O/c1-13-8-11(14)12-7-10(13)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,12,14)
InChIKeyHULOHTABKUUEAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 4-Methyl-5-phenylpiperazin-2-one (CAS 153787-48-5) Demands a Comparator-Based Procurement Rationale


4-Methyl-5-phenylpiperazin-2-one (CAS 153787-48-5) is a C5-phenyl, N4-methyl substituted piperazin-2-one—a heterocyclic scaffold combining a lactam carbonyl with a secondary amine, yielding a defined hydrogen-bonding profile of one donor (N1–H) and three acceptors (C=O, N1, N4) . The C5 position bearing the phenyl substituent constitutes a stereogenic center, meaning the commercial racemate is inherently chiral and separable into enantiomers with potentially divergent target interactions . These structural features place the compound at the intersection of phenylpiperazine-like pharmacophores [1] and piperazinone-based building blocks employed in medicinal chemistry for late sodium current inhibitors, CCR5 antagonist programs, and BACE1 inhibitor scaffolds [2]. However, its substitution pattern—specifically N4-methylation rather than N1-methylation—creates a hydrogen-bond donor count and regioisomeric topology that no generic des-methyl, N1-methyl, or des-phenyl analog can simultaneously replicate, making direct substitution scientifically indefensible without head-to-head data.

Generic Substitution Pitfalls: Why 4-Methyl-5-phenylpiperazin-2-one Cannot Be Replaced by In-Class Analogs Without Loss of Functionality


Superficially similar piperazinone or phenylpiperazine derivatives fail as drop-in replacements for 4-methyl-5-phenylpiperazin-2-one because the N4-methyl group simultaneously eliminates one hydrogen-bond donor (relative to 5-phenylpiperazin-2-one, which retains N4–H) while preserving the N1–H donor that is lost in the 1-methyl regioisomer . In phenylpiperazine SAR, N4-alkylation vs. N1-alkylation produces divergent D2/5-HT1A affinity profiles—the β-methyl effect documented in 1-heteroarylethyl-4-phenylpiperazines increased D2 affinity while decreasing 5-HT1A affinity [1]. Furthermore, the C5-phenyl substituent generates a chiral center absent in simpler 4-methylpiperazin-2-one scaffolds (CAS 34770-60-0), which lack both the aromatic pharmacophore and the stereochemical dimension . Consequently, any procurement decision that treats N4-methyl-5-phenylpiperazin-2-one as interchangeable with its N1-methyl isomer, its des-methyl analog, or its des-phenyl congener ignores quantifiable differences in hydrogen-bonding capacity, regioisomeric topology, stereochemical complexity, and predicted physicochemical properties that directly affect receptor recognition, membrane permeability, and downstream synthetic utility. The quantitative evidence below substantiates each of these differentiation axes.

Quantitative Differentiation Evidence: 4-Methyl-5-phenylpiperazin-2-one vs. Its Closest Analogs


Hydrogen-Bond Donor Count: N4-Methylation Reduces HBD from 2 to 1 Relative to 5-Phenylpiperazin-2-one

4-Methyl-5-phenylpiperazin-2-one possesses exactly one hydrogen-bond donor (the N1–H of the lactam), because the N4 nitrogen is fully methylated and cannot serve as an H-bond donor. In contrast, the N4-desmethyl analog 5-phenylpiperazin-2-one (CAS 907973-15-3) possesses two HBDs (N1–H and N4–H) . This reduction is structurally unequivocal based on SMILES comparison (CN1CC(=O)NCC1c2ccccc2 vs. O=C1NCC(NC1)c2ccccc2). In medicinal chemistry, each additional HBD carries an estimated penalty of approximately 0.5–1.0 log units in passive membrane permeability . Reducing HBD count from 2 to 1 while retaining the phenylaromatic pharmacophore is therefore a quantifiable advantage for programs requiring blood-brain barrier penetration or intracellular target engagement.

Hydrogen-bond donor count Membrane permeability CNS drug design

Predicted Boiling Point: ~106 °C Higher Thermal Stability vs. 4-Methylpiperazin-2-one (Des-Phenyl Analog)

The predicted boiling point of 4-methyl-5-phenylpiperazin-2-one at atmospheric pressure is 367.158 °C (760 mmHg), compared with 261.3 °C for 4-methylpiperazin-2-one (CAS 34770-60-0), the des-phenyl analog lacking the aromatic substituent at C5 . This +105.9 °C difference arises from the additional van der Waals surface area and polarizability contributed by the phenyl ring. The higher boiling point provides a wider thermal operating window for reactions conducted at elevated temperatures, such as amide coupling or Grignard additions, without risk of evaporative loss of the substrate. It also enables high-vacuum distillation purification at temperatures where the des-phenyl analog would already be volatilized.

Thermal stability Process chemistry Distillation purification

Regioisomeric Hydrogen-Bond Donor Status: N4-Methyl Preserves N1–H; 1-Methyl-5-phenylpiperazin-2-one Eliminates All HBDs

The N4-methyl substitution on 4-methyl-5-phenylpiperazin-2-one leaves the N1–H of the lactam amide intact and available as a hydrogen-bond donor. Its regioisomer, 1-methyl-5-phenylpiperazin-2-one, methylates the N1 position instead, converting the lactam NH into a tertiary amide and reducing the HBD count to zero . This is a categorical difference: 1 HBD vs. 0 HBD. In receptor-ligand interactions, the N1–H can serve as a critical recognition element for hydrogen-bond-accepting side chains in the binding pocket; its absence in the N1-methyl isomer may abolish key binding interactions. The N4-methyl isomer thus preserves the pharmacophoric HBD while gaining the lipophilicity and steric benefits of N-methylation elsewhere on the ring [1].

Regioisomer differentiation Receptor pharmacophore Hydrogen-bond donor

Chiral Center at C5: Stereochemical Complexity Absent from 4-Methylpiperazin-2-one and Piperazin-2-one Parent

4-Methyl-5-phenylpiperazin-2-one possesses a stereogenic center at C5 (the carbon bearing the phenyl substituent adjacent to the lactam carbonyl), making the commercial racemate a 1:1 mixture of (R)- and (S)-enantiomers. In contrast, 4-methylpiperazin-2-one (CAS 34770-60-0, MW 114.15) and the parent piperazin-2-one (CAS 5625-67-2, MW 100.12) contain no chiral centers whatsoever . The presence of a chiral C5 enables enantioselective receptor discrimination: in structurally related 5-arylpiperazin-2-ones, individual enantiomers have been reported to display divergent binding affinities at GPCR targets [1]. Additionally, the chiral center provides a handle for asymmetric synthesis, chiral resolution, and the development of enantiomerically pure drug candidates.

Chirality Enantioselective synthesis Stereochemical SAR

Molecular Weight and Predicted Lipophilicity Advantage Over 5-Phenylpiperazin-2-one (Des-Methyl Analog)

4-Methyl-5-phenylpiperazin-2-one (MW 190.24 g/mol) exceeds the molecular weight of the N4-desmethyl analog 5-phenylpiperazin-2-one (MW 176.21 g/mol) by 14.03 Da, corresponding to the net addition of one methylene unit (CH2) . N-Methylation of secondary amines in heterocyclic scaffolds typically increases the calculated logP by 0.5–0.7 log units [1]. While the target compound's experimental logP has not been reported, the parent piperazin-2-one has an ACD/LogP of −2.19 . The addition of a phenyl ring (ΔlogP ≈ +2.0) and an N-methyl group (ΔlogP ≈ +0.5 to +0.7) is expected to bring the predicted logP into a more drug-like range (estimated ~0 to +0.5), representing a measurable shift from the highly hydrophilic des-methyl, des-phenyl parent.

Lipophilicity Molecular weight Lead-likeness optimization

Class-Level SAR Evidence: N-Alkylation Position Modulates D2/5-HT1A Affinity Ratio in Phenylpiperazine Series

In a systematic SAR study of 1-heteroarylethyl-4-phenylpiperazines, Roglić et al. (2001) demonstrated that introduction of a methyl group at the β-position (analogous to N4-alkylation topology) increased D2 receptor affinity, while the same methyl group at the α-position decreased D2 affinity. For the β-methyl series (compounds 10b–13b), D2 Kd values reached 5.3–6.0 nM for the most potent representatives, whereas the unmethylated achiral parent compounds (14–17) exhibited lower D2 affinity [1]. Concomitantly, β-methylation decreased 5-HT1A affinity except for specific heterocyclic cases. Although 4-methyl-5-phenylpiperazin-2-one is a piperazinone rather than a piperazine, the N4-methyl group occupies a topologically analogous position. This class-level precedent supports the hypothesis that N4-methylation in the target compound may enhance D2 receptor engagement relative to its N4-desmethyl analog while shifting the D2/5-HT1A selectivity ratio.

D2 receptor 5-HT1A receptor Structure-activity relationship

Procurement-Relevant Application Scenarios for 4-Methyl-5-phenylpiperazin-2-one (CAS 153787-48-5)


CNS Lead Optimization Programs Requiring Balanced D2/5-HT1A Profiles

For medicinal chemistry teams pursuing atypical antipsychotic or antidepressant leads that require dual D2/5-HT1A modulation, 4-methyl-5-phenylpiperazin-2-one offers a scaffold in which the N4-methyl group—based on class-level SAR evidence—may enhance D2 affinity while modulating 5-HT1A engagement, as documented for topologically analogous β-methyl phenylpiperazines [1]. The preservation of one HBD (N1–H) while eliminating the N4–H donor simultaneously reduces the HBD count versus 5-phenylpiperazin-2-one, a feature associated with improved passive CNS permeability. Researchers should verify enantiomeric composition by chiral HPLC given the stereogenic C5 center, as the (R)- and (S)-enantiomers may exhibit divergent receptor pharmacology.

Chiral Building Block for Enantioselective Synthesis of Piperazine-Containing APIs

The C5 stereogenic center renders 4-methyl-5-phenylpiperazin-2-one a valuable intermediate for enantioselective synthesis programs. Unlike achiral 4-methylpiperazin-2-one (no stereocenters, MW 114.15) , the racemic target compound can be resolved into its (R)- and (S)-enantiomers via chiral chromatography or diastereomeric salt formation. The resulting enantiopure piperazinones can serve as advanced intermediates for stereospecific construction of piperazine-containing APIs, with the lactam carbonyl providing a synthetic handle for reduction to the corresponding piperazine or for organometallic additions. The predicted boiling point of 367 °C supports processing at elevated temperatures without material loss during synthesis.

Scaffold for Structure-Activity Relationship Studies Comparing N4- vs. N1-Methylation Effects

Procurement of 4-methyl-5-phenylpiperazin-2-one (N4-methyl) alongside its regioisomer 1-methyl-5-phenylpiperazin-2-one (N1-methyl, 0 HBD) enables direct head-to-head SAR interrogation of how methylation position affects target binding, selectivity, and ADME properties. The structural data demonstrate that the N4-methyl isomer retains the pharmacophoric N1–H donor (1 HBD), while the N1-methyl isomer eliminates all HBDs entirely (0 HBD) . This binary difference provides a clean experimental system for isolating the contribution of the lactam NH to receptor recognition, metabolic stability, and membrane permeability—insights that are confounded when using analogs with additional structural modifications.

Piperazinone Library Synthesis for Late Sodium Current or CCR5 Antagonist Discovery

The piperazin-2-one core has been employed in the discovery of selective late sodium current (INa) inhibitors with QT-interval shortening properties and in CCR5 antagonist programs [2][3]. 4-Methyl-5-phenylpiperazin-2-one provides a pre-functionalized scaffold bearing both N4-methyl and C5-phenyl substituents, enabling rapid diversification at the N1 position (via alkylation or acylation) or through manipulation of the lactam carbonyl. Its predicted density of 1.092 g/cm³ and boiling point of 367 °C indicate sufficient thermal robustness for standard medicinal chemistry transformations including reductive amination, amide coupling, and Buchwald-Hartwig reactions.

Quote Request

Request a Quote for 4-Methyl-5-phenylpiperazin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.